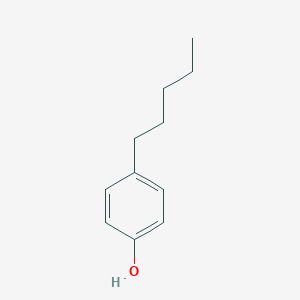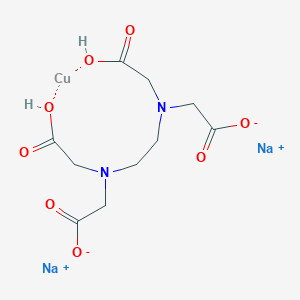
Etilendiaminotetraacetato de cobre disódico
Descripción general
Descripción
El etilendiaminotetraacetato de cobre disódico, comúnmente conocido como disodio EDTA de cobre, es un compuesto de coordinación ampliamente utilizado en diversos campos debido a sus propiedades quelantes. Es un sólido cristalino azul que es altamente soluble en agua. El compuesto se forma por la complejación de iones de cobre con ácido etilendiaminotetraacético (EDTA) e iones de disodio, dando como resultado un complejo estable y soluble en agua .
Aplicaciones Científicas De Investigación
El disodio EDTA de cobre tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El disodio EDTA de cobre ejerce sus efectos a través de la quelación, donde se une a iones metálicos, formando complejos estables y solubles en agua. El proceso de quelación implica la coordinación de los átomos de nitrógeno y oxígeno del EDTA con los iones metálicos, secuestrándolos eficazmente y evitando su participación en reacciones no deseadas. Este mecanismo es particularmente útil en aplicaciones como la terapia de quelación y el análisis de iones metálicos {_svg_3} .
Análisis Bioquímico
Biochemical Properties
Copper disodium ethylenediaminetetraacetate plays a crucial role in biochemical reactions. It is known to inhibit a range of metallopeptidases, where the method of inhibition occurs via the chelation of the metal ion required for catalytic activity . This compound interacts with enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical pathways .
Cellular Effects
The effects of Copper disodium ethylenediaminetetraacetate on cells are multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent the joining of cadherins between cells, thereby preventing clumping of cells grown in liquid suspension or detaching adherent cells for passaging .
Molecular Mechanism
The molecular mechanism of Copper disodium ethylenediaminetetraacetate involves its ability to bind to metal ions, such as Cu(I) and Cu(II), acting as a hexadentate ligand . This chelation process inhibits the metal ion’s catalytic activity, affecting various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper disodium ethylenediaminetetraacetate can change over time. For instance, an excess of this compound leads to an increase in the fraction of free dissociated ligand, which competes for electrostatic attraction on protonated amine groups, leading to a decrease in sorption capacity in the column .
Dosage Effects in Animal Models
In animal models, the effects of Copper disodium ethylenediaminetetraacetate can vary with different dosages. For instance, a study on calves found that a dose of 0.9 mg/kg BW of Copper disodium ethylenediaminetetraacetate was potentially hepatotoxic .
Metabolic Pathways
Copper disodium ethylenediaminetetraacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been linked to the lipoic acid pathway, a critical mediator of cuproptosis, a form of regulated cell death driven by copper accumulation .
Transport and Distribution
Copper disodium ethylenediaminetetraacetate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Copper disodium ethylenediaminetetraacetate can affect its activity or function. It has been found that the highest proportion of Copper disodium ethylenediaminetetraacetate is stored in cell walls and vacuoles . This localization can influence the compound’s impact on cellular processes and functions .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El disodio EDTA de cobre se puede sintetizar mediante la reacción de sulfato de cobre con disodio EDTA en una solución acuosa. La reacción generalmente implica disolver disodio EDTA en agua y luego agregar lentamente una solución de sulfato de cobre mientras se agita. Luego, la mezcla se calienta para facilitar la reacción, lo que resulta en la formación de disodio EDTA de cobre. La reacción se puede representar de la siguiente manera:
CuSO4+Na2EDTA→Cu(EDTA)2−+Na2SO4
Métodos de producción industrial
En entornos industriales, la producción de disodio EDTA de cobre implica la mezcla a gran escala de sulfato de cobre y disodio EDTA en reactores. El proceso se optimiza para garantizar una reacción completa y un alto rendimiento. La solución resultante se filtra, concentra y cristaliza para obtener el compuesto puro {_svg_2}.
Análisis De Reacciones Químicas
Tipos de reacciones
El disodio EDTA de cobre principalmente experimenta reacciones de complejación debido a su naturaleza quelante. Forma complejos estables con varios iones metálicos, incluidos calcio, magnesio y hierro. El compuesto no se somete fácilmente a reacciones de oxidación o reducción en condiciones normales.
Reactivos y condiciones comunes
Los reactivos más comunes utilizados en reacciones que involucran disodio EDTA de cobre son sales metálicas como cloruro de calcio, sulfato de magnesio y cloruro de hierro. Las reacciones suelen ocurrir en soluciones acuosas a niveles de pH neutros a ligeramente alcalinos.
Productos principales formados
Los productos principales formados a partir de reacciones que involucran disodio EDTA de cobre son los complejos correspondientes metal-EDTA. Por ejemplo, al reaccionar con cloruro de calcio, el producto es disodio EDTA de calcio:
CaCl2+Cu(EDTA)2−→Ca(EDTA)2−+CuCl2
Comparación Con Compuestos Similares
Compuestos similares
Disodio EDTA: Similar al disodio EDTA de cobre pero sin el ion cobre. Es ampliamente utilizado como agente quelante en diversas aplicaciones.
Disodio EDTA de calcio: Se utiliza en la conservación de alimentos y como agente quelante en medicina.
Disodio EDTA de hierro: Se utiliza en la agricultura para corregir las deficiencias de hierro en las plantas.
Unicidad
El disodio EDTA de cobre es único debido a su capacidad específica de formar complejos estables con iones de cobre, lo que lo hace particularmente útil en aplicaciones que requieren quelación de cobre. Su estabilidad y solubilidad en agua también lo hacen ventajoso sobre otros agentes quelantes .
Propiedades
Número CAS |
14025-15-1 |
|---|---|
Fórmula molecular |
C10H12CuN2NaO8- |
Peso molecular |
374.75 g/mol |
Nombre IUPAC |
copper;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+2;+1/p-4 |
Clave InChI |
YZIVQZRVXMXRJY-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cu+2] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Cu+2] |
Descripción física |
Blue odorless powder; [Akzo Nobel MSDS] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential risks associated with parenteral administration of Copper Disodium Edetate in calves?
A: Research indicates that Copper Disodium Edetate, even at recommended doses, can cause severe toxicity in calves. [, , ] Symptoms such as hyperexcitability, hypermetria, hindlimb weakness, head pressing, depression, and opisthotonos have been observed within 6 to 24 hours post-injection. [] These symptoms often precede death by 1 to 2 days. [] Necropsy and histopathological examinations revealed massive liver necrosis in affected calves. [] High blood concentrations of liver enzymes in surviving calves suggest liver damage. [] Furthermore, elevated blood iron levels in deceased calves indicate a potential interaction between copper and iron. []
Q2: How does Copper Disodium Edetate compare to Copper Glycinate in terms of toxicity when administered parenterally to cattle?
A: A study comparing Copper Disodium Edetate and Copper Glycinate in cows showed significant differences in toxicity. [] While Copper Disodium Edetate injections resulted in mortalities, no losses occurred with Copper Glycinate. [] This difference in toxicity could be related to the observed difference in peak plasma copper levels, with Copper Disodium Edetate resulting in significantly higher levels than Copper Glycinate. []
Q3: What happens to Copper Disodium Edetate after it is administered intravenously in humans?
A: Following intravenous administration, Copper Disodium Edetate exhibits specific distribution and excretion patterns within the body. [] Within two hours, the compound concentrates in metastatic tumors at levels about nine times higher than in healthy brain tissue. [] Similarly, rapidly growing gliomas exhibit concentrations about five times higher than normal brain tissue. [] While muscle tissue shows a steady increase in copper concentration over time, the levels in tumor and healthy brain tissue decline. [] Approximately 5% of the injected dose is excreted through urine, while the remaining portion mostly undergoes radioactive decay before excretion. []
Q4: What are the radiation exposure considerations associated with using Copper-64 in diagnostic scans?
A: A diagnostic scan using Copper-64 results in a whole-body radiation dose of 0.33 rad. [] This dosage is relatively low, equivalent to the weekly permissible dose for individuals consistently exposed to radiation. [] Therefore, repeating this diagnostic procedure multiple times is considered safe. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



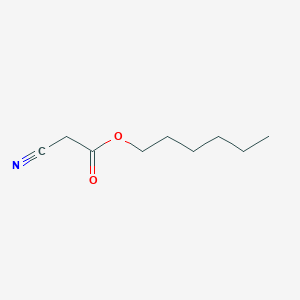
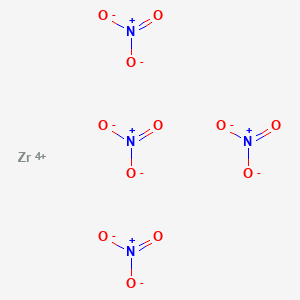

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)

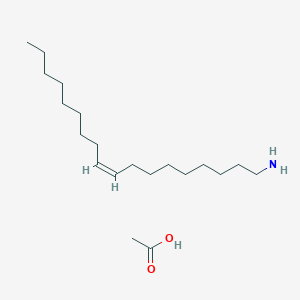
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)

